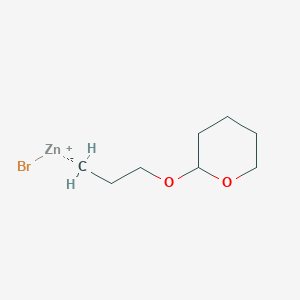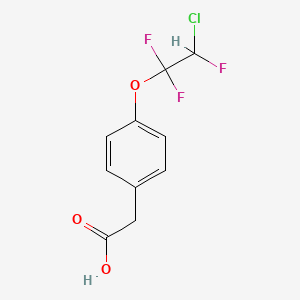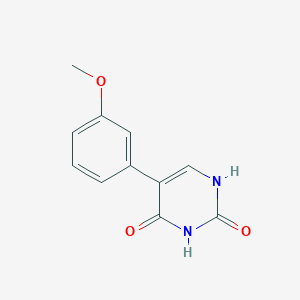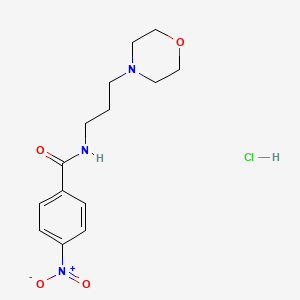
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene] (TCE-CF3) is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 204.6 °C at 760 mmHg. It has a structure consisting of two 4-chloro-3-trifluoromethylbenzene rings connected by a 1,1,2,2-tetrachloro-1,2-ethanediyl bridge. TCE-CF3 is a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry.
科学研究应用
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used as an analytical reagent for the determination of trace metals and other impurities in organic compounds. In addition, 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene has been used as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties.
作用机制
The mechanism of action of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It can also act as a catalyst for the formation of polymers and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene are not well understood. However, studies have shown that the compound is not toxic to humans or animals when used in laboratory experiments. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.
实验室实验的优点和局限性
The main advantage of using 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene in laboratory experiments is its low cost and ease of use. It is also a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry. However, there are some limitations to its use. For example, it is not suitable for use in the synthesis of highly reactive compounds due to its low reactivity. In addition, it has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
未来方向
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene research. These include further research into its mechanism of action, its potential applications in biomedical research, and its potential use as a catalyst for the synthesis of novel organic compounds. In addition, further research into its potential use as an analytical reagent for the determination of trace metals and other impurities in organic compounds could be beneficial. Finally, research into its potential use as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties could be beneficial.
合成方法
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene can be synthesized via a two-step procedure. In the first step, 4-chloro-3-trifluoromethylbenzene is reacted with chloroacetyl chloride to form the corresponding mono-chloroacetyl derivative. In the second step, the mono-chloroacetyl derivative is reacted with 1,1,2,2-tetrachloro-1,2-ethanediyl chloride to form the desired 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene product.
属性
IUPAC Name |
1-chloro-4-[1,1,2,2-tetrachloro-2-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl6F6/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBTRLFUQWGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)





